1-((4-bromophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate
Description
Properties
IUPAC Name |
1-(4-bromoanilino)-3-(2,3-dimethylindol-1-yl)propan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O.C2H2O4/c1-13-14(2)22(19-6-4-3-5-18(13)19)12-17(23)11-21-16-9-7-15(20)8-10-16;3-1(4)2(5)6/h3-10,17,21,23H,11-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOIROSEIRTNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNC3=CC=C(C=C3)Br)O)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-bromophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Amine Formation: The amine group can be introduced by reacting the brominated phenyl compound with an appropriate amine under basic conditions.
Coupling Reaction: The final step involves coupling the indole moiety with the bromophenyl amine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Oxalate Formation: The oxalate salt is formed by reacting the final product with oxalic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((4-bromophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like thiols or amines replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols (R-SH), amines (R-NH2), and other electron-rich species.
Major Products
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes:
- A bromophenyl group, which is often associated with enhanced biological activity.
- An indole moiety, known for its role in numerous biological processes.
- A propan-2-ol backbone, which contributes to its solubility and stability.
Research indicates that this compound exhibits several biological activities, making it a candidate for further investigation in pharmacology:
Anticancer Activity
Several studies have shown that compounds with indole structures can induce apoptosis in cancer cells. The presence of the bromophenyl group may enhance this effect by interacting with specific cellular pathways involved in tumor growth.
Case Study:
A study published in Molecular Cancer Therapeutics demonstrated that similar indole derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that 1-((4-bromophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate may possess similar properties .
Antimicrobial Properties
The compound may also display antimicrobial activity due to its structural components. Research into related compounds has indicated effectiveness against a range of pathogens.
Case Study:
A comparative study on indole derivatives found notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting the potential of this class of compounds in treating infections .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Indole derivatives have been shown to modulate cytokine production, which could be beneficial in inflammatory diseases.
Case Study:
Research has indicated that certain indole derivatives can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting that 1-((4-bromophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate may similarly impact inflammatory responses.
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of 1-((4-bromophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate involves multi-step reactions typically starting from simpler indole derivatives. The specific synthetic route can influence the yield and purity of the final product.
Mechanism of Action
The mechanism of action of 1-((4-bromophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds highlight key differences in substituents, physicochemical properties, and hypothesized biological implications:
1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol
- Key Differences: Replaces the 4-bromophenylamino group with a 4-methylpiperazine moiety.
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
- Key Differences: Incorporates a triazinoindole-pyrazole hybrid structure and a ketone group.
- Implications: The triazinoindole and pyrazole moieties may confer distinct electronic properties and binding affinities compared to the dimethylindole-propanolamine scaffold.
Bisoprolol Fumarate
- Key Differences: Features a phenoxy-isopropylamino-propanolamine structure with a fumarate counterion.
- Implications: As a beta-blocker, bisoprolol’s phenoxy and isopropylamino groups are critical for β1-adrenergic receptor selectivity. The target compound’s bromophenyl and dimethylindole groups may redirect activity toward non-cardiovascular targets, such as serotonin receptors .
N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate
- Key Differences: Contains a sulfonylindole-phenoxy-propanamine core with a dimethoxyphenethyl group.
- The oxalate counterion, shared with the target compound, suggests similar salt-forming strategies to improve bioavailability .
1-(4-Bromophenyl)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-1-propanone
- Key Differences: Replaces the propan-2-ol backbone with a propanone structure and substitutes the dimethylindole with a benzodioxin-amino group.
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Counterion | Hypothesized Properties |
|---|---|---|---|---|
| Target Compound | Propan-2-ol | 4-Bromophenylamino, 2,3-dimethylindol-1-yl | Oxalate | High lipophilicity, halogen bonding potential |
| 1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol | Propan-2-ol | 4-Methylpiperazinyl, 2,3-dimethylindol-1-yl | None | Enhanced solubility, basicity |
| Bisoprolol Fumarate | Propan-2-ol | Phenoxy, isopropylamino | Fumarate | β1-adrenergic selectivity |
| N-(3,4-Dimethoxyphenethyl)-...propan-1-amine oxalate | Propan-1-amine | Sulfonylindole-phenoxy, dimethoxyphenethyl | Oxalate | Electronegative interactions, improved stability |
| 1-(4-Bromophenyl)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-1-propanone | Propanone | 4-Bromophenyl, benzodioxin-amino | None | Reduced hydrogen bonding, metabolic variability |
Research Findings and Implications
- Halogen Effects: The 4-bromophenyl group in the target compound may enhance binding to hydrophobic pockets in proteins via halogen bonding, a feature absent in non-halogenated analogs like bisoprolol .
- Salt Forms : Oxalate and fumarate counterions () are commonly used to improve solubility; the target compound’s oxalate salt may offer comparable advantages in formulation .
- Structural Hybrids: Compounds combining indole with triazino or pyrazole rings () suggest that heterocyclic additions could diversify biological activity, though this remains speculative without direct data .
Biological Activity
The compound 1-((4-bromophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate is a derivative of indole and has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 416.29 g/mol. The oxalate salt form enhances its solubility and bioavailability, which are critical factors for its biological activity.
Research indicates that compounds similar to 1-((4-bromophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate may exert their effects through various mechanisms, including:
- Inhibition of Cancer Cell Growth : The compound has been shown to suppress the growth of cancer stem cells (CSCs), particularly in non-small-cell lung carcinoma (NSCLC). This is achieved through modulation of pathways involved in cell proliferation and apoptosis .
- Oxidative Stress Modulation : Similar compounds have demonstrated the ability to modulate oxidative stress levels within cells, which is crucial for maintaining cellular homeostasis and preventing cancer progression .
- Calcium Oxalate Crystal Formation : There is evidence suggesting that the compound may influence calcium oxalate (CaOx) crystal formation, which is relevant in the context of kidney stone disease. Targeting androgen receptors has been associated with reduced CaOx crystal formation in vitro and in vivo .
Anticancer Activity
A study highlighted the efficacy of compounds with similar structures in inhibiting tumor growth by targeting specific molecular pathways. The compound's ability to suppress CSCs indicates a potential role in cancer therapy .
Renoprotective Effects
Research on dietary oxalates has shown that they can impact kidney health, particularly regarding CaOx stones. The biological activity of 1-((4-bromophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate may include protective effects against renal damage associated with high oxalate levels .
Case Studies
Q & A
What are the optimal synthetic routes for 1-((4-bromophenyl)amino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate, and how can reaction conditions be optimized?
Basic Research Question
The synthesis involves multi-step reactions, typically starting with functionalization of the indole core. Key steps include:
- Indole alkylation : React 2,3-dimethylindole with a brominated epoxide or propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propan-2-ol moiety .
- Buchwald-Hartwig amination : Couple the intermediate with 4-bromoaniline using a palladium catalyst (e.g., Pd(OAc)₂/Xantphos) to form the (4-bromophenyl)amino group .
- Oxalate salt formation : Treat the free base with oxalic acid in ethanol under reflux, followed by crystallization .
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from DMF to THF) to minimize byproducts. For reproducibility, maintain strict temperature control (±2°C) during exothermic steps .
How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., rotational isomers) or crystal packing vs. solution-phase conformers. Methodological approaches include:
- Variable-temperature NMR : Identify rotamers by observing signal coalescence at elevated temperatures (e.g., 60–80°C in DMSO-d₆) .
- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate the dominant conformer .
- Single-crystal X-ray diffraction : Resolve absolute configuration and confirm stereochemistry, leveraging datasets collected at 100 K to reduce thermal motion artifacts .
What strategies are recommended for improving the compound’s bioavailability in preclinical studies?
Advanced Research Question
Address poor solubility and metabolic instability through:
- Salt screening : Test alternative counterions (e.g., hydrochloride, mesylate) to enhance aqueous solubility. Oxalate salts may precipitate in gastric fluid; consider phosphate buffers .
- Prodrug design : Introduce ester groups at the propan-2-ol moiety to improve membrane permeability, with enzymatic cleavage sites tailored to target tissues .
- CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots. Methylation of the indole NH or halogenation at the 4-position of the phenyl ring can reduce oxidative metabolism .
How should researchers design assays to evaluate the compound’s kinase inhibition selectivity?
Advanced Research Question
Avoid false positives in kinase profiling:
- Panel selection : Use a diversified kinase panel (e.g., Eurofins KinaseProfiler) covering AGC, CAMK, and TK families. Include off-target kinases (e.g., PIM1, CDK2) due to structural similarities with indole-based inhibitors .
- Cellular vs. enzymatic assays : Confirm activity in cell-based assays (e.g., HEK293T transfected with target kinases) to account for membrane permeability and intracellular protein binding .
- Data normalization : Use Z’-factor analysis to validate assay quality. Apply IC₅₀ shift analysis (e.g., ±ATP) to distinguish ATP-competitive vs. allosteric mechanisms .
What analytical techniques are critical for characterizing batch-to-batch variability in oxalate salt synthesis?
Basic Research Question
Ensure consistency via:
- HPLC-PDA : Monitor purity (>98%) with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA water). Track the oxalate counterion using a HILIC column .
- DSC/TGA : Detect polymorphic transitions. The oxalate salt should exhibit a sharp endotherm at 180–190°C (decomposition) with <2% residual solvent .
- Elemental analysis : Validate stoichiometry (C, H, N, Br) within ±0.4% of theoretical values. Use ICP-MS for trace metal quantification (e.g., Pd < 10 ppm) .
How can researchers resolve contradictory results in the compound’s cytotoxicity across cell lines?
Advanced Research Question
Address variability via:
- Cell line authentication : Confirm STR profiles to rule out cross-contamination. Use ATCC-certified lines for reproducibility .
- Mechanistic deconvolution : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, DNA repair). Correlate with pIC₅₀ values .
- Serum protein binding assays : Measure free fraction using equilibrium dialysis. High albumin binding (>95%) may reduce effective intracellular concentrations in certain media .
What methodologies are recommended for studying the compound’s interaction with serum proteins?
Basic Research Question
Quantify binding affinity and kinetics:
- Surface plasmon resonance (SPR) : Immobilize human serum albumin (HSA) on a CM5 chip. Measure ka/kd values at 25°C in PBS (pH 7.4) .
- Fluorescence quenching : Titrate HSA with the compound and monitor Trp-214 emission at 340 nm (excitation: 295 nm). Calculate Stern-Volmer constants to assess static vs. dynamic quenching .
- Molecular docking : Use AutoDock Vina to predict binding sites. Validate with site-directed mutants (e.g., HSA W214A) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
